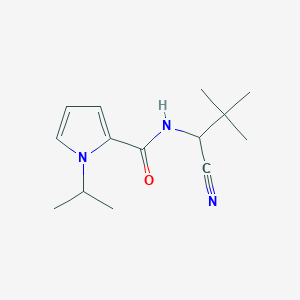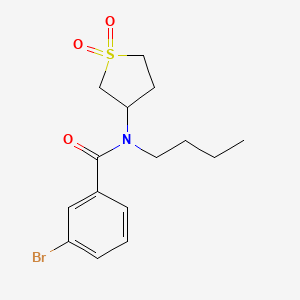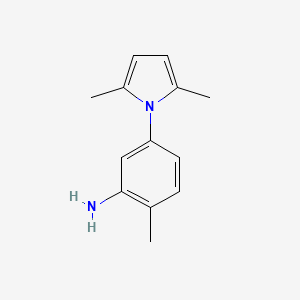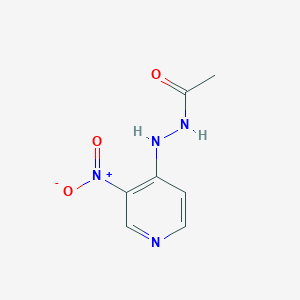
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane with the formula C6H11, attached to an oxamide group through an amide linkage . The oxamide group is a functional group containing two carbonyl groups (C=O) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amide group, and a propyl group with an ether linkage. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions, such as hydrolysis, reduction, or reactions with organolithium or Grignard reagents. The ether group might be relatively unreactive except under harsh conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and other physical properties .Mécanisme D'action
The exact mechanism of action of N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide is not fully understood, but it is believed to act on multiple pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. This compound also reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, which are known to contribute to disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for further research. This compound has also been shown to have low toxicity, which is important for in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. This compound also has limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide. In cancer research, this compound could be further studied for its potential as a therapeutic agent in combination with other drugs. In neurodegenerative disease research, this compound could be studied for its potential as a disease-modifying agent. This compound could also be studied for its potential as an analgesic and anti-inflammatory agent in pain research. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various fields of research.
Conclusion
In conclusion, this compound is a promising chemical compound that has been studied for its potential as a therapeutic agent in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for further research. Overall, this compound has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide can be synthesized through a multi-step reaction process that involves the reaction of cyclohexylamine with 3-bromo-1-propanol to form N-cyclohexyl-3-propan-2-yloxypropan-1-amine. This intermediate is then reacted with oxalyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for further research.
Applications De Recherche Scientifique
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
Safety and Hazards
Propriétés
IUPAC Name |
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)19-10-6-9-15-13(17)14(18)16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRVMRQNJUVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)
![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)
![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)





![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)